beta,beta-Difluoro-4-(methylthio)styrene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Beta,beta-Difluoro-4-(methylthio)styrene: is an organic compound characterized by the presence of two fluorine atoms and a methylthio group attached to a styrene backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: One common method is the fluorination of styrene derivatives using reagents such as μ-oxo-bis[trifluoroacetato(phenyl)iodine] or PhI(OCOCF3)2 in the presence of a pyridine·HF complex . This method provides good yields and mild reaction conditions.
Industrial Production Methods: Industrial production of beta,beta-Difluoro-4-(methylthio)styrene may involve large-scale fluorination processes using similar reagents and conditions as those used in laboratory synthesis. The scalability of these methods ensures the availability of the compound for various applications.
Analyse Chemischer Reaktionen
Types of Reactions: Beta,beta-Difluoro-4-(methylthio)styrene undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the methylthio group to a thiol or other reduced forms.
Substitution: The fluorine atoms and methylthio group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced forms.
Substitution: Various substituted styrene derivatives.
Wissenschaftliche Forschungsanwendungen
Beta,beta-Difluoro-4-(methylthio)styrene has a wide range of scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex fluorinated compounds.
Medicine: Investigated for its potential use in drug discovery and development.
Industry: Utilized in the production of specialty polymers and materials with unique properties.
Wirkmechanismus
The mechanism of action of beta,beta-Difluoro-4-(methylthio)styrene involves its interaction with various molecular targets and pathways. The presence of fluorine atoms and a methylthio group can influence the compound’s reactivity and binding affinity to specific targets. For example, the compound may interact with enzymes or receptors, leading to changes in their activity and subsequent biological effects .
Vergleich Mit ähnlichen Verbindungen
- Alpha,alpha-Difluoro-4-(methylthio)styrene
- Beta,beta-Difluoro-4-(methoxy)styrene
- Beta,beta-Difluoro-4-(ethylthio)styrene
Comparison: Beta,beta-Difluoro-4-(methylthio)styrene is unique due to the specific positioning of the fluorine atoms and the methylthio group. This configuration imparts distinct chemical properties, such as increased stability and reactivity, compared to similar compounds. The presence of fluorine atoms enhances the compound’s lipophilicity and metabolic stability, making it a valuable candidate for various applications .
Eigenschaften
Molekularformel |
C9H8F2S |
---|---|
Molekulargewicht |
186.22 g/mol |
IUPAC-Name |
1-(2,2-difluoroethenyl)-4-methylsulfanylbenzene |
InChI |
InChI=1S/C9H8F2S/c1-12-8-4-2-7(3-5-8)6-9(10)11/h2-6H,1H3 |
InChI-Schlüssel |
QUTWDXIDXJHCRH-UHFFFAOYSA-N |
Kanonische SMILES |
CSC1=CC=C(C=C1)C=C(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.